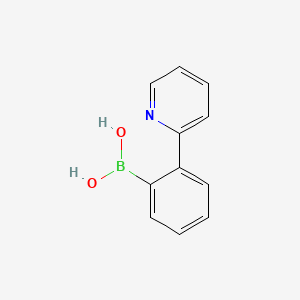

(2-(Pyridin-2-yl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

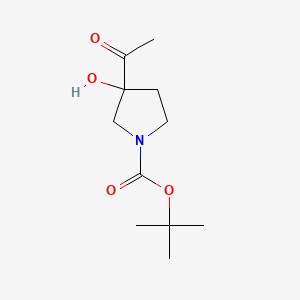

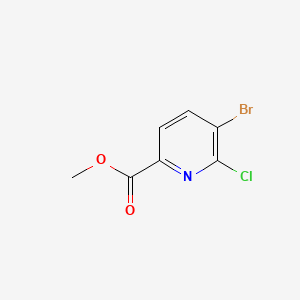

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . It is used in organic synthesis as a reagent in Suzuki cross-coupling reactions .

Synthesis Analysis

The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis

“this compound” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . Furthermore, the dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphorescent Ligands : 4-(Pyridin-2-yl)phenylboronic acid has been used in the synthesis of phosphorescent ligands, showing a significant shift in absorbance and intensity enhancement due to the effect of the carbazolyl group (Gao Xi-cun, 2010).

Photoswitching of Lewis Acidity : A catecholborane bearing a 2-(phenylazo)phenyl group with a N-B dative bond, involving 4-(Pyridin-2-yl)phenylboronic acid, has been shown to switch the Lewis acidity of catecholborane upon photoirradiation, altering its complexation ability with pyridine dramatically (N. Kano, J. Yoshino, T. Kawashima, 2005).

Catalytic Activity in Organic Synthesis : This compound has been incorporated in the synthesis of a palladium(II)-allyl complex, exhibiting good activity in Suzuki–Miyaura coupling reactions (E. Amadio et al., 2011).

Electrolyte Additives in Batteries : In the field of battery technology, derivatives of 4-(Pyridin-2-yl)phenylboronic acid have been used as electrolyte additives to enhance performance in fluoride shuttle batteries (A. C. Kucuk, T. Abe, 2020).

Fluorescent Sensing : Boron-modified polythiophenes containing Lewis acidic boron groups have been synthesized for sensing applications, where the addition of pyridine leads to efficient quenching of fluorescence (Anand Sundararaman et al., 2005).

Antiosteoclast Activity in Medicinal Chemistry : Derivatives of (2-(Pyridin-2-yl)phenyl)boronic acid have shown moderate to high antiosteoclast and osteoblast activity, indicating potential in medicinal chemistry (G. S. Reddy et al., 2012).

Photo-Thermal Isomerization in Material Science : Diboron compounds involving this compound exhibit photo-thermal isomerization, changing color under UV and ambient light due to the formation of C-C bonds (Yingli Rao et al., 2008).

Phosphate Sensing : A hydrophobic oil-based boronic acid derivative showed potential in phosphate sensing applications, demonstrating accelerated charge transport lateral to the oil|water interface (M. Li et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (2-(Pyridin-2-yl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

This could potentially impact the bioavailability of the compound. Additionally, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to advancements in organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be compromised in the presence of air and moisture . Additionally, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Therefore, careful consideration must be given to these factors when using this compound in organic synthesis.

Biochemische Analyse

Biochemical Properties

The biochemical properties of (2-(Pyridin-2-yl)phenyl)boronic acid are largely derived from its boronic acid moiety. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules, often forming reversible covalent bonds . In the case of this compound, these interactions can be influenced by the presence of the phenyl and pyridinyl groups, potentially leading to unique biochemical behaviors .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve the formation of reversible covalent bonds with target biomolecules, a common characteristic of boronic acids . This could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .

Metabolic Pathways

Given the reactivity of boronic acids, it is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(2-pyridin-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOENMIVYCLDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)